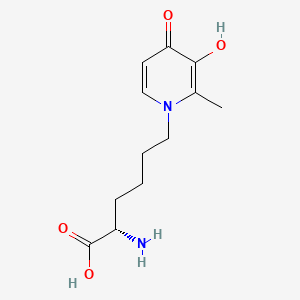
Maltosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltosine is a product of the Maillard reaction with a pyridone structure . In glycation reactions, the side chains of protein-bound nucleophilic amino acids such as lysine and arginine are post-translationally modified to a variety of derivatives also known as Maillard reaction products (MRPs) . Its molecular weight is 254.28 and the molecular formula is C12H18N2O4 .
Synthesis Analysis
The synthesis of Maltosine is significantly related to the Maillard reaction . The Maillard reaction is a condensation reaction between the carbonyl group of reducing sugars and the amino groups of proteins, polypeptides, and amino acids at a certain temperature .
Molecular Structure Analysis
The molecular structure of Maltosine is represented by the Canonical SMILES: CC1=C (C (=O)C=CN1CCCCC (C (=O)O)N)O . The InChI representation is InChI=1S/C12H18N2O4/c1-8-11 (16)10 (15)5-7-14 (8)6-3-2-4-9 (13)12 (17)18/h5,7,9,16H,2-4,6,13H2,1H3, (H,17,18)/t9-/m0/s1 .
Chemical Reactions Analysis
Maltosine is a product of the Maillard reaction . The Maillard reaction is a reaction between the reductive terminal carbonyl group of sugar molecules and the free amino group of protein molecules under certain conditions .
Physical And Chemical Properties Analysis
Maltosine has a molecular weight of 254.28 and a molecular formula of C12H18N2O4 . It has a covalently-bonded unit count of 1, a defined atom stereocenter count of 1, and a rotatable bond count of 6 . Its topological polar surface area is 104Ų .
Aplicaciones Científicas De Investigación
Quantification in Food Samples : Maltosine is predominantly found in bread samples, particularly in the crust of wheat bread. A study developed a method for its quantification in food, revealing that maltosine levels in most food samples are about 10% of the concentrations of the advanced glycation end product pyrraline. This suggests an intake of 1-2 mg per day of maltosine from the diet (Hellwig et al., 2016).
Intestinal Transport and Metal Chelation : Maltosine, as a metal chelating agent, is of interest for treating metal ion storage diseases. Studies show that maltosine's transepithelial flux across Caco-2 cells is significantly higher when added in dipeptide form than in free form, suggesting that oral bioavailability of maltosine can be increased by applying it in peptide-bound form (Geissler et al., 2011).
Biomedical Applications of Chitosan : Although not directly related to maltosine, studies on chitosan, a biopolymer, highlight its applications in drug delivery systems, scaffolds for regenerative medicine, and other biomedical applications. Chitosan's properties such as biocompatibility, antibacterial, and antitumor activity make it suitable for various medical applications (Dash et al., 2011).
Stability in the Presence of Human Colonic Microbiota : Another study investigated the stability of dietary Maillard reaction products (MRPs), including maltosine, in the presence of the intestinal microbiota. It was found that maltosine's concentration was not significantly lowered in the presence of fecal suspensions, unlike other MRPs like N-ε-fructosyllysine and pyrraline, suggesting its relative stability in the gastrointestinal environment (Hellwig et al., 2015).
Direcciones Futuras
The Maillard reaction products (MRPs), including Maltosine, have a significant impact on the color, flavor, and biological activity of specialty malt . Understanding the biological activity of MRPs and determining the beneficial Maillard product types provides a new idea for controlling the generation of MRPs in the future . This could lead to the production of higher quality specialty malt with hazardous by-products reduced and directed beneficial products accumulating .
Propiedades
IUPAC Name |
(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGTYIADDPJMA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857952 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltosine | |
CAS RN |
121502-04-3 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)



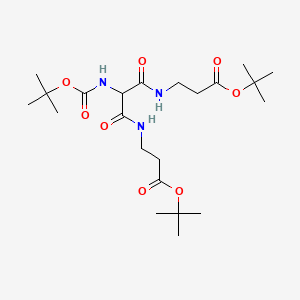

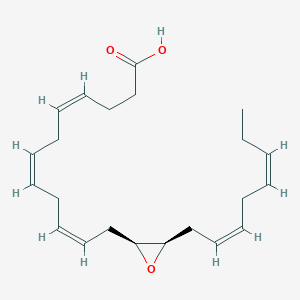
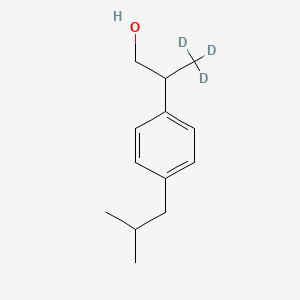
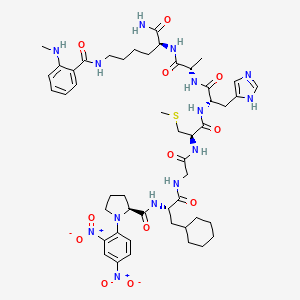
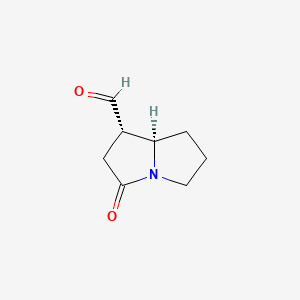

![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)